Cas no 1493733-00-8 (tert-butyl (3R)-3-hydroxyazepane-1-carboxylate)

Technical Introduction: tert-Butyl (3R)-3-hydroxyazepane-1-carboxylate is a chiral azepane derivative featuring a stereocenter at the 3-position with a hydroxyl functional group. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, making it suitable for synthetic applications in medicinal chemistry and peptide synthesis. Its rigid azepane ring structure and hydroxyl group offer versatility as a building block for the development of pharmacologically active compounds. The (R)-configuration ensures enantioselective utility in asymmetric synthesis. This compound is particularly valuable in the preparation of intermediates for bioactive molecules, where controlled stereochemistry and functional group compatibility are critical. High purity and well-defined stereochemistry make it a reliable choice for research and industrial applications.
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate structure
1493733-00-8 structure
商品名:tert-butyl (3R)-3-hydroxyazepane-1-carboxylate
CAS番号:1493733-00-8
MF:C11H21NO3
メガワット:215.289343595505
MDL:MFCD27991441
CID:4602256
PubChem ID:73424814

tert-butyl (3R)-3-hydroxyazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (R)-TERT-BUTYL 3-HYDROXYAZEPANE-1-CARBOXYLATE
    • tert-butyl (3R)-3-hydroxyazepane-1-carboxylate
    • SB33769
    • (R)-t-Butyl 3-hydroxyazepane-1-carboxylate
    • (R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
    • MFCD27991441
    • (3R)-1-Boc-3-hydroxyazepane
    • (R)-TERT-BUTYL3-HYDROXYAZEPANE-1-CARBOXYLATE
    • BS-43149
    • SCHEMBL24438917
    • 1493733-00-8
    • CS-0079025
    • MDL: MFCD27991441
    • インチ: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m1/s1
    • InChIKey: YLXNIRRSRXUTCK-SECBINFHSA-N
    • ほほえんだ: O[C@H]1CN(C(=O)OC(C)(C)C)CCCC1

計算された属性

  • せいみつぶんしりょう: 215.15214353 g/mol
  • どういたいしつりょう: 215.15214353 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • ぶんしりょう: 215.29

tert-butyl (3R)-3-hydroxyazepane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0689-1G
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate
1493733-00-8 97%
1g
¥ 891.00 2023-04-06
eNovation Chemicals LLC
Y1129976-5g
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
1493733-00-8 95%
5g
$2235 2024-07-28
Chemenu
CM285363-1g
(R)-tert-Butyl 3-hydroxyazepane-1-carboxylate
1493733-00-8 95%
1g
$1139 2021-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0689-5G
tert-butyl (3R)-3-hydroxyazepane-1-carboxylate
1493733-00-8 97%
5g
¥ 2,673.00 2023-04-06
eNovation Chemicals LLC
Y1129976-500mg
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
1493733-00-8 95%
500mg
$400 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R1212-1g
(R)-3-Hydroxy-azepane-1-carboxylic acid tert-butyl ester
1493733-00-8 97%
1g
5071.29CNY 2021-05-07
Aaron
AR01DMEH-250mg
(R)-tert-Butyl 3-hydroxyazepane-1-carboxylate
1493733-00-8 97%
250mg
$28.00 2025-02-09
1PlusChem
1P01DM65-100mg
(R)-TERT-BUTYL 3-HYDROXYAZEPANE-1-CARBOXYLATE
1493733-00-8 97.00%
100mg
$40.00 2023-12-21
1PlusChem
1P01DM65-25g
(R)-TERT-BUTYL 3-HYDROXYAZEPANE-1-CARBOXYLATE
1493733-00-8 95%
25g
$1068.00 2024-06-20
Aaron
AR01DMEH-25g
(R)-tert-Butyl 3-hydroxyazepane-1-carboxylate
1493733-00-8 97%
25g
$1120.00 2025-02-09

tert-butyl (3R)-3-hydroxyazepane-1-carboxylate 関連文献

tert-butyl (3R)-3-hydroxyazepane-1-carboxylateに関する追加情報

Introduction to Tert-butyl (3R)-3-hydroxyazepane-1-carboxylate (CAS No. 1493733-00-8)

Tert-butyl (3R)-3-hydroxyazepane-1-carboxylate, with the chemical identifier CAS No. 1493733-00-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepane class, which is characterized by a seven-membered heterocyclic ring containing nitrogen. The presence of a hydroxyl group and a tert-butyl substituent makes this molecule particularly intriguing for its potential biological activities and synthetic utility.

The structure of tert-butyl (3R)-3-hydroxyazepane-1-carboxylate consists of a central azepane ring with a hydroxyl group at the 3-position and a tert-butyl group at the 1-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule. The hydroxyl group can participate in hydrogen bonding, making it a valuable moiety for interactions with biological targets, while the tert-butyl group enhances lipophilicity and stability.

In recent years, there has been growing interest in azepane derivatives due to their potential applications in drug development. Azepane-based compounds have shown promise as scaffolds for small-molecule drugs due to their ability to mimic the conformational flexibility of natural products. The chiral center at the 3-position of tert-butyl (3R)-3-hydroxyazepane-1-carboxylate adds another layer of complexity, allowing for the exploration of enantiomeric specificity in biological interactions.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of both a hydroxyl and a carboxylate group provides multiple points for further functionalization, enabling chemists to design novel derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where the optimization of drug-like properties is crucial.

Recent studies have highlighted the importance of azepane derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that azepane-based compounds can interact with biological targets in ways that traditional drug molecules may not. This has led to investigations into their potential use as inhibitors, modulators, or even as lead compounds for new drug candidates.

The synthesis of tert-butyl (3R)-3-hydroxyazepane-1-carboxylate presents an interesting challenge due to the need to maintain stereochemical integrity throughout the process. The synthesis typically involves multi-step reactions, including ring formation and functional group transformations. Advances in synthetic methodologies have made it possible to produce such compounds with high enantiomeric purity, which is essential for biological activity.

In addition to its synthetic significance, tert-butyl (3R)-3-hydroxyazepane-1-carboxylate has been studied for its potential pharmacological effects. Preliminary research suggests that this compound may exhibit properties relevant to neurological disorders, inflammation, and other diseases. The ability of azepane derivatives to interact with specific receptors or enzymes makes them attractive candidates for further investigation.

The development of new pharmaceuticals often relies on understanding the structure-activity relationships (SAR) of candidate compounds. By studying molecules like tert-butyl (3R)-3-hydroxyazepane-1-carboxylate, researchers can gain insights into how different functional groups influence biological activity. This information can then be used to design more effective drugs with improved efficacy and reduced side effects.

The use of computational methods has also played a significant role in the study of this compound. Molecular modeling techniques allow researchers to predict how tert-butyl (3R)-3-hydroxyazepane-1-carboxylate will interact with biological targets at the molecular level. These predictions can guide experimental efforts and help identify promising derivatives for further testing.

In conclusion, tert-butyl (3R)-3-hydroxyazepane-1-carboxylate represents an important compound in pharmaceutical chemistry with significant potential for further development. Its unique structure, combined with its synthetic versatility and potential biological activity, makes it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for azepane derivatives, compounds like this are likely to play an increasingly important role in drug discovery and development.

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